

2-Morpholinopyrimidine-5-carbaldehyde

chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Morpholinopyrimidine-5-carbaldehyde

Cat. No.: B1274651

[Get Quote](#)

An In-depth Technical Guide to 2-Morpholinopyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthesis of **2-Morpholinopyrimidine-5-carbaldehyde**. This compound is of interest to researchers in medicinal chemistry and drug discovery due to the established biological significance of the morpholinopyrimidine scaffold.

Chemical Structure and Properties

2-Morpholinopyrimidine-5-carbaldehyde is a heterocyclic organic compound featuring a pyrimidine ring substituted with a morpholine group at the 2-position and a carbaldehyde (formyl) group at the 5-position.

Structure:

Chemical Identifiers and Properties:

Property	Value	Source
CAS Number	842974-69-0	[1][2]
Molecular Formula	C ₉ H ₁₁ N ₃ O ₂	[1]
Molecular Weight	193.20 g/mol	[1]
IUPAC Name	2-(morpholin-4-yl)pyrimidine-5-carbaldehyde	N/A
SMILES	<chem>O=CC1=CN=C(N2CCOCC2)N=C1</chem>	N/A
Storage Conditions	Inert atmosphere, 2-8°C	N/A

Predicted Physicochemical Properties:

While experimental data for this specific compound is not readily available in the literature, properties can be predicted based on its structure and data from analogous compounds.

Property	Predicted Value	Notes
Melting Point	100-120 °C	Based on similar substituted pyrimidines.
Boiling Point	>300 °C (decomposes)	High boiling point expected due to polarity and molecular weight.
Solubility	Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in water and alkanes.	The morpholine and aldehyde groups increase polarity.

Spectroscopic Data (Predicted)

The following tables outline the expected spectral characteristics of **2-Morpholinopyrimidine-5-carbaldehyde**. These predictions are based on typical values for the functional groups present in the molecule.

¹H NMR Spectroscopy (400 MHz, CDCl₃):

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~9.9	s	1H	Aldehyde proton (-CHO)
~8.8	s	2H	Pyrimidine protons (H4, H6)
~3.8	t	4H	Morpholine protons (-N-CH ₂ -)
~3.7	t	4H	Morpholine protons (-O-CH ₂ -)

¹³C NMR Spectroscopy (100 MHz, CDCl₃):

Chemical Shift (δ) ppm	Assignment
~185	Aldehyde carbonyl carbon (-CHO)
~165	Pyrimidine carbon (C2)
~160	Pyrimidine carbons (C4, C6)
~120	Pyrimidine carbon (C5)
~66	Morpholine carbons (-O-CH ₂ -)
~44	Morpholine carbons (-N-CH ₂ -)

IR Spectroscopy (KBr Pellet):

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2900-2800	Medium	C-H stretching (aliphatic)
~1700	Strong	C=O stretching (aldehyde)
~1600-1550	Strong	C=N and C=C stretching (pyrimidine ring)
~1250	Strong	C-O-C stretching (morpholine)
~1115	Strong	C-N stretching (morpholine)

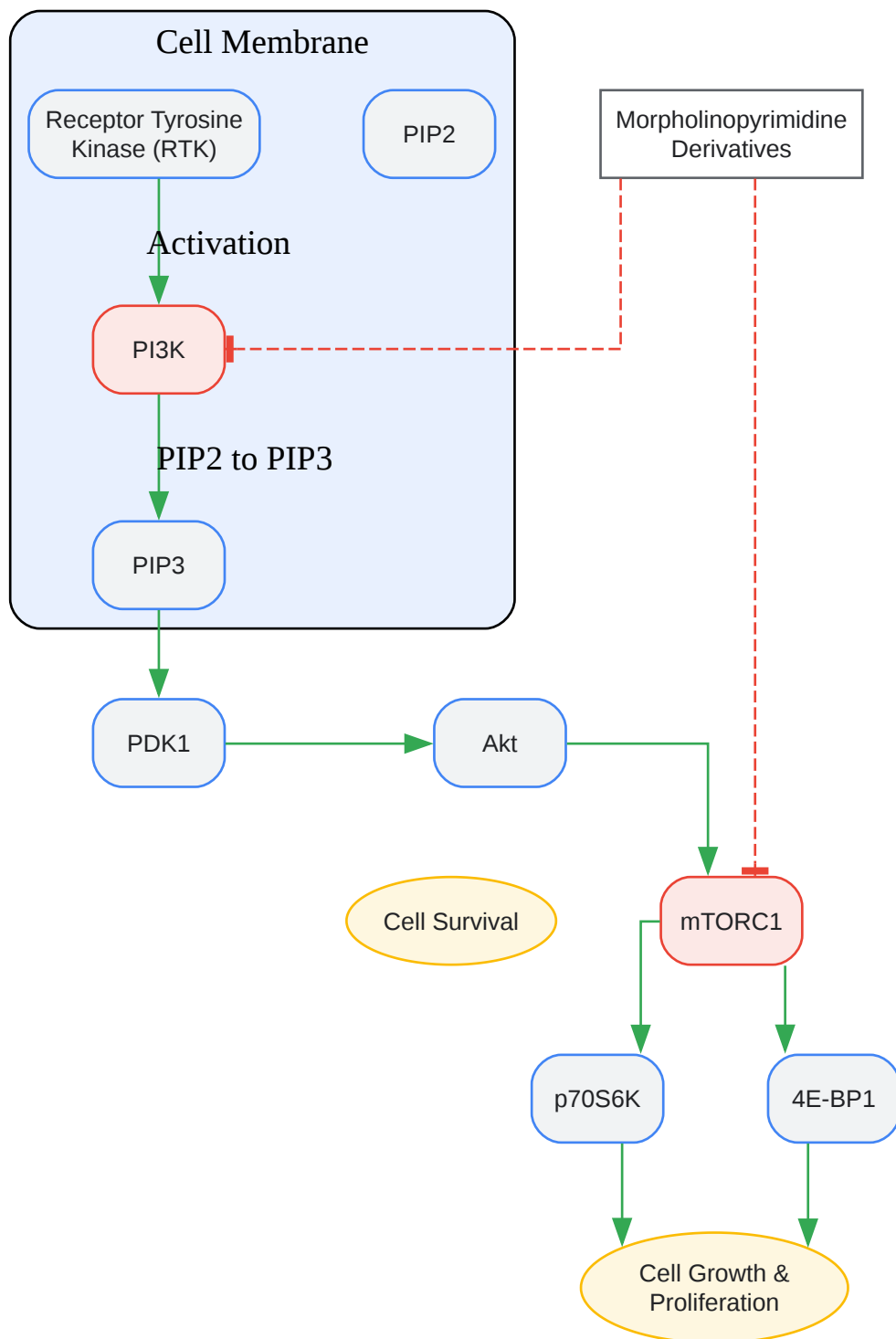
Mass Spectrometry (EI):

m/z	Interpretation
193	[M] ⁺ (Molecular ion)
164	[M-CHO] ⁺
136	Fragmentation of the morpholine ring

Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis of **2-Morpholinopyrimidine-5-carbaldehyde** is not readily found in the literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of similar pyrimidine derivatives. The following are proposed experimental protocols.

Proposed Synthesis Workflow



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- To cite this document: BenchChem. [2-Morpholinopyrimidine-5-carbaldehyde chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1274651#2-morpholinopyrimidine-5-carbaldehyde-chemical-properties-and-structure\]](https://www.benchchem.com/product/b1274651#2-morpholinopyrimidine-5-carbaldehyde-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com